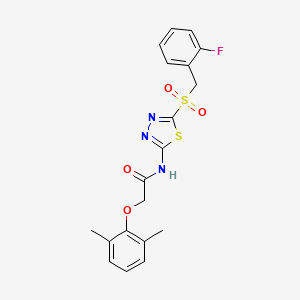

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorobenzylsulfonyl group and linked to a 2,6-dimethylphenoxyacetamide moiety. Its molecular formula is approximately C₂₀H₁₈FN₃O₄S₂ (molecular weight ~456.5 g/mol), inferred from its systematic name.

Properties

Molecular Formula |

C19H18FN3O4S2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C19H18FN3O4S2/c1-12-6-5-7-13(2)17(12)27-10-16(24)21-18-22-23-19(28-18)29(25,26)11-14-8-3-4-9-15(14)20/h3-9H,10-11H2,1-2H3,(H,21,22,24) |

InChI Key |

BKYVVTRMJPRFAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the phenoxy group: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

Introduction of the fluorobenzyl sulfonyl group: This step involves the reaction of 2-fluorobenzyl chloride with a sulfonating agent to form the fluorobenzyl sulfonyl intermediate.

Formation of the thiadiazole ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

Final coupling reaction: The final step involves the coupling of the phenoxy intermediate, the fluorobenzyl sulfonyl intermediate, and the thiadiazole ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of 2,6-dimethylphenoxyacetamide and 2-fluorobenzylsulfonyl-thiadiazole groups. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Sulfonyl vs. For example, compound 3a () with a 2-fluorobenzylthio group has a higher melting point (201°C) than thioether analogs in (138–170°C), suggesting sulfonyl derivatives may exhibit even higher thermal stability .

Fluorobenzyl vs.

Phenoxyacetamide Variations: The 2,6-dimethylphenoxy group in the target compound may enhance steric hindrance compared to smaller substituents (e.g., methoxy in 5k), affecting interactions with enzymes or receptors .

Biological Activity Inference: Thiadiazoles with sulfonamide groups (e.g., acetazolamide in ) are clinically used as diuretics, suggesting the target compound’s sulfonyl group could confer similar bioactivity .

Data Gaps and Research Needs

- Synthetic Yield and Purity: No yield or purity data are available for the target compound. Comparatively, analogs in were synthesized in 68–88% yields, suggesting feasible scalability .

- Biological Testing : –6 and 12 emphasize the importance of substituents in plant growth regulation or antihypertensive activity. Targeted assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate hypothesized activities .

Biological Activity

The compound 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a novel chemical entity that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

It contains a thiadiazole ring, which is known for its diverse biological properties, and a sulfonyl group that enhances its pharmacological profile.

Recent studies have suggested that compounds with thiadiazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : The presence of the thiadiazole ring is associated with antimicrobial properties against a range of pathogens. This is primarily due to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in malignant cells. This effect is often mediated through the modulation of signaling pathways involved in cell survival and death.

Biological Activity Data

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers in vitro |

Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

In vitro studies using human cancer cell lines revealed that treatment with 2-(2,6-dimethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, confirming its role as an apoptosis inducer.

Research Findings

Research has shown that this compound interacts with specific cellular targets involved in cancer progression and microbial resistance. The following findings highlight its potential applications:

- Inhibition of Chitin Synthesis : Similar compounds have been studied for their ability to inhibit chitin synthesis in pests, which could lead to applications in agriculture as insecticides or acaricides.

- Neuroprotective Effects : Emerging data suggest that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.